1-(2-methyl-1H-imidazol-1-yl)propan-2-ol
Overview
Description
1-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a hydroxyl group attached to the second carbon of the propane chain, which is further linked to a 2-methylimidazole ring. The molecular formula of this compound is C7H12N2O, and it has a molecular weight of 140.19 g/mol .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this molecule, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, and histamine .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets can vary widely depending on the specific derivative and target.
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
The properties of imidazole derivatives, including their solubility and stability, can be influenced by factors such as ph and temperature .
Preparation Methods
The synthesis of 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of 2-methylimidazole: This can be achieved by reacting methylamine with glyoxal in the presence of ammonia.
Alkylation: The 2-methylimidazole is then alkylated with 3-chloropropanol under basic conditions to form this compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-methyl-1H-imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: It serves as a building block for biologically active molecules, including pharmaceuticals.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound valuable in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
1-(2-methyl-1H-imidazol-1-yl)propan-2-ol can be compared with other imidazole derivatives such as:
1-(1H-imidazol-1-yl)propan-2-ol: Lacks the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity.
2-methylimidazole: Does not have the hydroxyl group, making it less versatile in certain chemical reactions.
3-(2-methyl-1H-imidazol-1-yl)propan-1-ol: The position of the hydroxyl group is different, which can affect its physical and chemical properties .
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(2-methylimidazol-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4,6,10H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFBCWUJICCKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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